molecular formula C18H15N3O5 B2479230 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 921923-77-5

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2479230
CAS No.: 921923-77-5
M. Wt: 353.334
InChI Key: VXEASSACVGEWAM-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzodioxole ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common approach is to start with the formation of the benzodioxole ring, followed by the introduction of the oxadiazole ring. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and oxadiazole rings can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)ethanamine: This compound shares the benzodioxole ring but lacks the oxadiazole ring.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Similar in structure but with different functional groups.

    2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid: Another related compound with a different ring system.

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of both the benzodioxole and oxadiazole rings, which confer distinct chemical and biological properties. This combination of rings is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-23-13-4-2-3-12(9-13)17-20-21-18(26-17)19-16(22)8-11-5-6-14-15(7-11)25-10-24-14/h2-7,9H,8,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEASSACVGEWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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